molecular formula C6H2ClFN2S B8027632 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine

2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine

Cat. No.: B8027632
M. Wt: 188.61 g/mol
InChI Key: KFNUEJNNQXSRAI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to pharmacologically active heterocycles like thiazolo[4,5-d]pyrimidine . The chlorine and fluorine substituents at positions 2 and 5, respectively, enhance electronic and steric properties, making it a versatile intermediate for drug discovery. For instance, bromination and Suzuki coupling reactions are employed to introduce aryl or heteroaryl groups at specific positions .

Properties

IUPAC Name

2-chloro-5-fluoro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNUEJNNQXSRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material. This compound is subjected to microwave irradiation in the presence of copper iodide and dry pyridine at 115°C for 30 minutes . This method provides an efficient route to the desired thiazolo[5,4-b]pyridine scaffold.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The thiazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine, including 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine, exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, particularly phosphoinositide 3-kinase (PI3K) pathways:

  • PI3K Inhibition : A study demonstrated that specific thiazolo[5,4-b]pyridine analogues exhibit potent inhibition of PI3K isoforms with IC50 values in the nanomolar range (e.g., 3.6 nM for PI3Kα) . This highlights their potential as targeted therapies for cancer treatment.

c-KIT Inhibitors

Another significant application is in targeting c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). A derivative identified as 6r showed substantial inhibition of c-KIT activity and effectively suppressed the proliferation of GIST-T1 cancer cells, including those resistant to imatinib . This positions thiazolo[5,4-b]pyridine derivatives as promising candidates for overcoming resistance in targeted cancer therapies.

Synthesis and Derivatives

The synthesis of 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine typically involves multi-step synthetic routes that yield high purity and yield. The methods often utilize readily available starting materials under mild conditions . The following table summarizes notable derivatives and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Chloro-thiazolo[4,5-b]pyridineThiazole ring with chlorine substitutionAnticancer activity
5-Fluoro-thiazolo[4,5-b]pyridineFluorine at the 5-positionPI3K inhibitor
Thiazolo[3,2-a]pyridineDifferent fusion patternAntimicrobial properties
Thiazolo[4,5-d]pyrimidineRelated heterocyclic structureAntiviral and anticancer properties

Case Studies

Several studies have documented the efficacy of thiazolo[5,4-b]pyridine derivatives:

  • Study on PI3K Inhibitors : A series of novel thiazolo[5,4-b]pyridine analogues were synthesized and tested for PI3K inhibition. The most potent compound showed significant selectivity against different isoforms .
  • c-KIT Targeting Study : Research focused on developing c-KIT inhibitors demonstrated that specific derivatives could effectively inhibit cell proliferation in GIST models resistant to standard therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the PI3K/AKT signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

Structural Modifications and Structure-Activity Relationships (SAR)

Substituent Effects on Enzymatic Inhibition

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like chlorine, fluorine, or trifluoromethyl at positions 2, 5, or 6 exhibit enhanced kinase inhibitory activity. For example:
    • 2-Chloro-4-fluorophenyl sulfonamide (19b): Displays potent PI3Kα inhibition (IC₅₀ = 4.6 nM) due to interactions between the sulfonamide group and Lys802 in the ATP-binding pocket .
    • 5-Chlorothiophene-2-sulfonamide (19c): Shows an IC₅₀ of 8.0 nM against PI3Kα, highlighting the importance of sulfur-containing EWGs .
    • 3-(Trifluoromethyl)phenyl (6h): Moderately inhibits c-KIT (IC₅₀ = 9.87 µM), leveraging hydrophobic interactions in the binding pocket .

Positional Dependence of Activity

  • Position 2: Substitution with pyridyl (e.g., 19a) improves PI3Kα inhibition (IC₅₀ = 3.6 nM), while phenyl substitution reduces activity by ~10-fold, emphasizing the need for hydrogen-bonding motifs .
  • Position 6: Functionalization with groups like 3-(trifluoromethyl)phenyl targets c-KIT, a kinase implicated in gastrointestinal stromal tumors .
Target Selectivity and Binding Modes
  • PI3Kα vs. c-KIT: The 2-chloro-5-fluoro derivative’s substituents may favor PI3Kα inhibition (similar to 19b) due to interactions with Val851 and Lys802 . In contrast, c-KIT inhibitors prioritize hydrophobic interactions at position 6 .
  • Cross-Kinase Activity: Thiazolo[5,4-b]pyridine derivatives exhibit selectivity across kinase families. For example, compound 19a inhibits PI3Kα, γ, and δ (IC₅₀ < 10 nM) but is less potent against PI3Kβ (IC₅₀ ~10-fold higher) .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. For instance, 19a (logP ~3.2) demonstrates favorable cellular uptake .
  • Metabolic Stability: Sulfonamide-containing derivatives (e.g., 19b, 19c) exhibit improved metabolic stability compared to urea-linked analogs (e.g., 6j), which lose activity due to rapid clearance .

Key Comparative Data Tables

Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Substituents Target Kinase IC₅₀ (nM) Key Interactions Reference
19a 2-Pyridyl, 4-morpholinyl PI3Kα 3.6 H-bonds with Val851, Lys802
19b 2-Chloro-4-fluorophenyl sulfonamide PI3Kα 4.6 Sulfonamide-Lys802 interaction
6h 3-(Trifluoromethyl)phenyl c-KIT 9,870 Hydrophobic pocket binding
19c 5-Chlorothiophene-2-sulfonamide PI3Kα 8.0 Thiophene sulfur-Lys802

Table 2: Impact of Substituent Position on Kinase Selectivity

Position Functional Group Primary Target Secondary Targets Selectivity Rationale
2 Pyridyl PI3Kα PI3Kγ, PI3Kδ H-bonding with hinge region residues
5 Fluoro PI3Kα N/A Electronic effects enhance binding
6 3-(Trifluoromethyl)phenyl c-KIT VEGFR2, RAF Hydrophobic interactions in allosteric site

Biological Activity

2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiazole ring fused to a pyridine structure, with chlorine and fluorine substituents at the 2 and 5 positions, respectively. Its unique structure contributes to its reactivity and interaction with various biological targets.

Synthesis

The synthesis of 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine typically involves multi-step synthetic routes, which may include the formation of the thiazole ring followed by the introduction of halogen substituents. The synthetic methodology is crucial as it influences the compound's biological activity and efficacy.

Research indicates that 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine exhibits significant biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). The binding affinity of this compound to PI3K has been demonstrated through various studies, revealing its potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that the specific substitution pattern of the compound enhances its reactivity and biological activity compared to other similar compounds. For instance, modifications in the sulfonamide functionality have been linked to increased PI3K inhibitory activity, with some derivatives exhibiting IC50 values as low as 3.6 nM .

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazolo[5,4-b]pyridine derivatives. For example, a series of novel derivatives were tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The IC50 values for these compounds often fall within the nanomolar range, indicating strong cytotoxic effects .

CompoundTargetIC50 (μM)Notes
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridinePI3K3.6Strong inhibitory activity
Derivative Ac-KIT4.77Higher activity than imatinib
Derivative BL1210 leukemia cells<0.01Potent growth inhibition

Enzyme Inhibition

The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial for certain types of cancer therapies. A recent study highlighted that specific derivatives showed significantly higher enzymatic inhibitory activity compared to established inhibitors like imatinib .

Comparative Analysis

Comparative studies have shown that 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine exhibits enhanced biological activity compared to other thiazolo-pyridine derivatives. Its unique electronic properties due to halogen substitution contribute to its effectiveness in inhibiting key enzymes involved in cancer progression.

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridineThiazole ring with Cl and F substitutionsPI3K inhibitor
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridineSimilar structure with bromine instead of chlorineModerate anticancer activity
Thiazolo[4,5-b]pyridineThiazole without halogen substitutionsLower potency against PI3K

Q & A

Q. What are the common synthetic routes for 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic ring formation. A validated approach starts with 2-amino-5-fluoropyridine derivatives, which undergo cyclization with chlorinating agents (e.g., POCl₃) to introduce the thiazolo ring. For example, Ding et al. (2012) achieved a 5-step synthesis of a related compound (6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine) using 2-amino-5-chloropyridine, with careful control of temperature and stoichiometry to optimize yields . Key factors include:

  • Temperature : Excess heat may lead to side reactions (e.g., over-chlorination).
  • Reagent purity : Impurities in POCl₃ can reduce cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic and computational methods are critical:

  • NMR spectroscopy : Distinguishes chloro and fluoro substituents via chemical shifts (e.g., ¹⁹F NMR for fluorine environments) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • DFT calculations : Predicts electron-withdrawing effects of the thiazolo-pyridine core, which influence reactivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies address conflicting data in biological activity studies of thiazolo[5,4-b]pyridine derivatives?

Contradictions in PI3K inhibition assays (e.g., varying IC₅₀ values across isoforms) require systematic analysis:

  • Enzymatic vs. cellular assays : Compound 19a in Xia et al. (2020) showed nanomolar IC₅₀ for PI3Kα/γ/δ but 10-fold reduced activity for PI3Kβ, highlighting isoform-specific binding pockets .
  • Structural modifications : Replacing the pyridyl group with phenyl reduced activity by 80%, emphasizing the role of hydrogen bonding in the kinase domain .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.

Q. How can computational methods guide the design of thiazolo[5,4-b]pyridine-based materials for optoelectronics?

Quantum mechanical studies reveal structure-property relationships:

  • Frontier molecular orbitals : The electron-deficient thiazolo ring enhances electron mobility in polymer solar cells. Kim et al. demonstrated a 12% increase in power conversion efficiency when using thiazolo[5,4-b]pyridine as an acceptor unit .
  • Solvent effects : Fluorescence intensity of ester derivatives varies with solvent polarity; ethyl butanoate analogs show a 30% quantum yield increase in non-polar solvents .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?

Key issues include:

  • By-product formation : notes that classical methods yield 20% of the target compound, but optimized protocols (e.g., flow chemistry) improve purity to >95% by minimizing side reactions .
  • Purification : Column chromatography is often required for intermediates, but catalytic hydrogenation can reduce halogenated impurities .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize flow chemistry for scalable, high-purity synthesis .
  • Data validation : Cross-validate biological assays with structural analogs to resolve contradictions .
  • Computational integration : Use DFT and docking studies to rationalize optoelectronic or inhibitory properties .

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